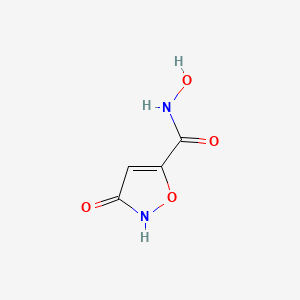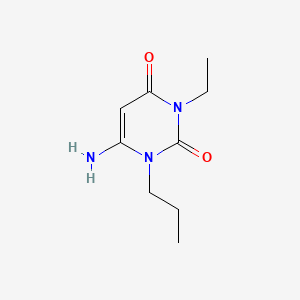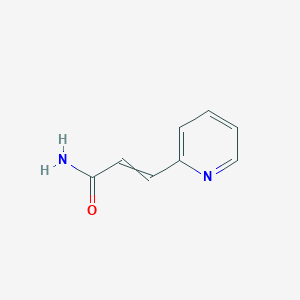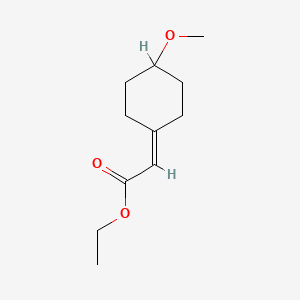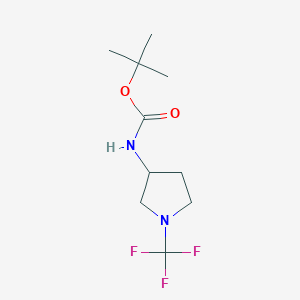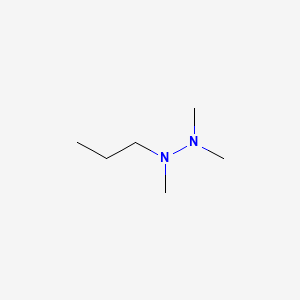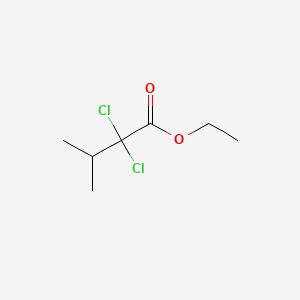
Ethyl 2,2-dichloro-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-dichloro-3-methylbutanoate is an organic compound with the molecular formula C7H12Cl2O2. It is an ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dichloro-3-methylbutanoate can be synthesized through the esterification of 2,2-dichloro-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-dichloro-3-methylbutanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Hydrolysis: 2,2-dichloro-3-methylbutanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2,2-dichloro-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-dichloro-3-methylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis to release the active acid form, which can then interact with specific molecular pathways. The chlorine atoms in the compound may also play a role in its reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Ethyl 2,2-dichloro-3-methylbutanoate can be compared with other similar esters such as:
Ethyl acetate: A common ester with a simpler structure and different reactivity.
Methyl butyrate: Another ester with a similar carbon backbone but without the chlorine atoms.
Ethyl propionate: An ester with a similar structure but different substituents.
Uniqueness
The presence of two chlorine atoms in this compound makes it unique compared to other esters. These chlorine atoms influence the compound’s reactivity and its interactions with other molecules, making it a valuable compound for specific chemical and biological applications .
Propiedades
Número CAS |
54845-24-8 |
|---|---|
Fórmula molecular |
C7H12Cl2O2 |
Peso molecular |
199.07 g/mol |
Nombre IUPAC |
ethyl 2,2-dichloro-3-methylbutanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-4-11-6(10)7(8,9)5(2)3/h5H,4H2,1-3H3 |
Clave InChI |
JYPSGRUTYXLTNQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
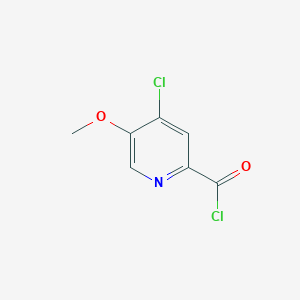

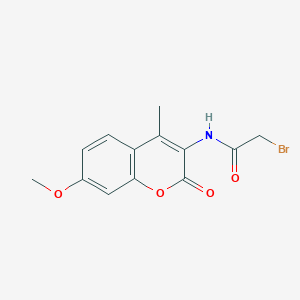
![4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13952841.png)

